molecular formula C22H30N2O B5034524 1-[4-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B5034524
M. Wt: 338.5 g/mol
InChI Key: DTSZNYCHGCSWRW-UHFFFAOYSA-N
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Description

1-[4-[4-[(6,6-Dimethyl-2-bicyclo[311]hept-2-enyl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound with a unique structure that includes a bicyclic ring system, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps, starting with the preparation of the bicyclic ring system. The key steps include:

    Formation of the Bicyclic Ring System: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by functional group modifications to introduce the dimethyl groups.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the bicyclic ring system is replaced by the piperazine moiety.

    Introduction of the Phenyl Group: The phenyl group can be attached via a Friedel-Crafts acylation reaction, where the piperazine derivative reacts with a phenyl ketone under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and the Friedel-Crafts acylation, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH₄) for milder reductions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system due to the presence of the piperazine ring.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-[4-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]phenyl]ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The bicyclic ring system and piperazine ring can enhance the compound’s ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    1-[4-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]phenyl]methanone: Similar structure but with a methanone group instead of an ethanone group.

    1-[4-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]phenyl]propanone: Similar structure but with a propanone group instead of an ethanone group.

Uniqueness

The uniqueness of 1-[4-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]phenyl]ethanone lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of the bicyclic ring system provides rigidity and stability, while the piperazine ring offers potential for biological activity.

Properties

IUPAC Name

1-[4-[4-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c1-16(25)17-5-8-20(9-6-17)24-12-10-23(11-13-24)15-18-4-7-19-14-21(18)22(19,2)3/h4-6,8-9,19,21H,7,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSZNYCHGCSWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CCC4CC3C4(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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